N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and a thiophene ring, which often imparts significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the thiophene ring and the cyclopropyl group. Common reagents used in these reactions include cyclopropyl bromide, thiophene-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core can interact with various enzymes and receptors, modulating their activity. The thiophene ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide
- N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-fluorobenzenesulfonamide
- N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
Uniqueness
Compared to similar compounds, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-14-10-16(24-15-5-2-1-4-13(14)15)18(22)20-11-19(23,12-7-8-12)17-6-3-9-25-17/h1-6,9-10,12,23H,7-8,11H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFADUVVDKPKCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.